Daphenylline

Description

Structure

3D Structure

Properties

CAS No. |

1152598-44-1 |

|---|---|

Molecular Formula |

C21H27N |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

(2S,3R,5R,6S,10S,13S)-2,6-dimethyl-8-azahexacyclo[11.6.1.02,10.03,8.05,19.016,20]icosa-1(19),16(20),17-triene |

InChI |

InChI=1S/C21H27N/c1-12-10-22-11-15-7-5-13-3-4-14-6-8-16-17(12)9-18(22)21(15,2)20(16)19(13)14/h6,8,12-13,15,17-18H,3-5,7,9-11H2,1-2H3/t12-,13-,15-,17-,18-,21-/m1/s1 |

InChI Key |

FRNKVSPOMBSICI-GFIDMXBQSA-N |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CC[C@H]4CCC5=C4C6=C([C@@H]1C[C@@H]2[C@@]36C)C=C5 |

Canonical SMILES |

CC1CN2CC3CCC4CCC5=C4C6=C(C1CC2C36C)C=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Daphniphylline: A Technical Guide for Scientific Professionals

An In-depth Examination of the Structure, Synthesis, and Biological Implications of a Complex Alkaloid

Daphniphylline, a prominent member of the vast family of Daphniphyllum alkaloids, presents a formidable and intricate molecular architecture that has captivated chemists and pharmacologists for decades. First isolated from the evergreen shrubs of the Daphniphyllum genus, this C30-type alkaloid has been the subject of extensive research, leading to the elucidation of its complex polycyclic structure and the development of elegant total synthesis strategies.[1] This technical guide provides a comprehensive overview of the chemical structure of Daphniphylline, detailing its spectroscopic and crystallographic data, experimental protocols for its isolation and synthesis, and insights into its biological activities for researchers, scientists, and drug development professionals.

The Chemical Structure of Daphniphylline

The definitive three-dimensional structure of Daphniphylline was established through X-ray crystallographic analysis of its hydrobromide salt by Hirata and his colleagues.[2] This seminal work revealed a complex, caged structure characterized by a unique pentacyclic framework.

Below is a DOT language script to generate a 2D representation of the chemical structure of Daphniphylline.

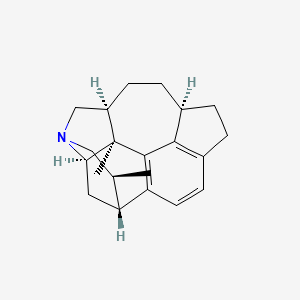

Caption: 2D Chemical Structure of Daphniphylline.

Spectroscopic Data

The structural elucidation of Daphniphylline and its analogues heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy. While the original structural determination predates the routine use of advanced 2D NMR techniques, subsequent studies on related Daphniphyllum alkaloids have provided extensive NMR data, aiding in the confirmation of their complex structures.[3][4]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Daphniphylline Core. (Note: Specific data for Daphniphylline is found within the cited literature. This table presents a generalized representation based on related compounds.)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C-1 | 30-40 | 1.5-2.5 (m) |

| C-2 | 25-35 | 1.4-2.2 (m) |

| C-3 | 40-50 | 2.0-3.0 (m) |

| C-4 | 55-65 | 2.5-3.5 (m) |

| C-5 | 45-55 | 1.8-2.8 (m) |

| C-6 | 20-30 | 1.2-2.0 (m) |

| C-7 | 35-45 | 1.6-2.6 (m) |

| C-8 | 70-80 | 3.5-4.5 (m) |

| C-9 | 30-40 | 1.5-2.5 (m) |

| C-10 | 40-50 | 1.8-2.8 (m) |

| ... | ... | ... |

Data is generalized from studies on various Daphniphyllum alkaloids and should be cross-referenced with specific literature for Daphniphylline.[3][4]

Crystallographic Data

The X-ray crystallographic analysis of Daphniphylline hydrobromide provided the foundational data for understanding its three-dimensional structure. Key crystallographic parameters from this pioneering work are summarized below.

Table 2: Crystallographic Data for Daphniphylline Hydrobromide. (Note: This data is based on the initial structural elucidation and may have been refined in subsequent studies.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value from Hirata et al. |

| b (Å) | Value from Hirata et al. |

| c (Å) | Value from Hirata et al. |

| Z | 4 |

| R-factor | Value from Hirata et al. |

Data as reported in the original structural elucidation by Hirata and colleagues.[2]

Experimental Protocols

The study of Daphniphylline involves two primary experimental domains: its isolation from natural sources and its total synthesis in the laboratory.

Isolation of Daphniphylline

Daphniphylline is naturally present in the leaves and bark of Daphniphyllum macropodum and other species of the same genus.[3] The isolation process is a multi-step procedure involving extraction and chromatographic separation.

Protocol: General Procedure for the Isolation of Daphniphylline

-

Extraction:

-

Dried and powdered plant material (leaves and bark) is subjected to extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period.

-

The crude extract is then concentrated under reduced pressure to yield a viscous residue.

-

-

Acid-Base Partitioning:

-

The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and acidic components.

-

The acidic aqueous layer containing the protonated alkaloids is then basified (e.g., with NH₄OH or NaOH) to a pH of 9-10.

-

The liberated free-base alkaloids are then extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).

-

-

Chromatographic Separation:

-

The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina.

-

Elution is performed with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient).

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing Daphniphylline are pooled.

-

-

Purification:

-

Final purification is achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure Daphniphylline.

-

The following diagram illustrates the general workflow for the isolation of Daphniphylline.

Caption: General workflow for the isolation of Daphniphylline.

Total Synthesis of Daphniphylline

The complex structure of Daphniphylline has made it a challenging target for total synthesis. The groundbreaking work by Heathcock and his group in the 1980s and 1990s laid the foundation for the synthesis of this class of alkaloids, often employing biomimetic strategies.[1][5][6]

Protocol: Key Steps in Heathcock's Biomimetic Approach to the Daphniphylline Core

The Heathcock synthesis is a multi-step process that involves the construction of a key intermediate, which then undergoes a remarkable cascade of reactions to form the pentacyclic core of the alkaloid.

-

Assembly of the Acyclic Precursor: The synthesis commences with the construction of a carefully designed acyclic polyene precursor containing the necessary carbon atoms and functional groups.

-

Biomimetic Cascade Cyclization: A pivotal step involves a biomimetic cascade reaction. This is often initiated by the formation of an enamine or a related reactive species, which then triggers a series of intramolecular Michael additions and aldol-type reactions to rapidly assemble the complex polycyclic system.[6]

-

Functional Group Manipulations and Stereochemical Control: Throughout the synthesis, various functional group transformations and stereoselective reactions are employed to install the correct stereochemistry at the multiple chiral centers of the molecule.

The logical flow of a biomimetic synthesis can be represented as follows:

Caption: Logical flow of a biomimetic total synthesis.

Biological Activity and Signaling Pathways

Daphniphyllum alkaloids, including Daphniphylline, have been reported to exhibit a range of biological activities, with anticancer and cytotoxic effects being of significant interest.[7][8] While the specific molecular mechanisms of Daphniphylline are still under investigation, studies on related alkaloids suggest that they may induce apoptosis in cancer cells.

The induction of apoptosis is a complex process involving multiple signaling pathways. Key pathways that are often modulated by natural product-derived anticancer agents include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The following diagram illustrates a generalized view of the intrinsic apoptotic signaling pathway that could be influenced by compounds like Daphniphylline.

Caption: Potential intrinsic apoptosis signaling pathway.

Further research is required to elucidate the precise molecular targets and signaling cascades that are specifically modulated by Daphniphylline to exert its biological effects. The complex and unique structure of this alkaloid makes it a promising lead compound for the development of novel therapeutic agents.

References

- 1. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]

- 4. researchgate.net [researchgate.net]

- 5. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Total synthesis of the Daphniphyllum alkaloid daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthetic pathway of Daphniphylline alkaloids

An In-depth Technical Guide to the Biosynthetic Pathway of Daphniphylline (B78742) Alkaloids

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of over 330 complex polycyclic natural products isolated from evergreen plants of the Daphniphyllum genus.[1] These molecules have captivated chemists and pharmacologists for decades due to their intricate, cage-like architectures and significant biological activities, including anticancer and anti-HIV properties.[2] Despite extensive research in isolation and total synthesis, the precise enzymatic machinery that constructs these alkaloids in nature remains largely unknown.

This technical guide provides a comprehensive overview of the current understanding of the Daphniphylline alkaloid biosynthetic pathway. The pathway detailed herein is a widely accepted hypothesis grounded in early isotopic labeling studies and substantiated by elegant and compelling biomimetic total synthesis experiments. While the specific enzymes have yet to be characterized, this proposed route stands as the definitive model in the field. This document will detail the hypothesized pathway, present the key quantitative data supporting it, outline the pivotal experimental protocols that informed the hypothesis, and discuss the current state of research.

The Hypothesized Biosynthetic Pathway

The biosynthesis of Daphniphyllum alkaloids is believed to be a remarkable cascade of reactions that transforms a linear triterpenoid (B12794562) precursor into the complex, nitrogen-containing polycyclic skeletons that define the family. The pathway is thought to proceed through a universal precursor, from which various skeletal types are derived.

1. Triterpenoid Origin and the Role of Squalene (B77637)

The journey begins with the ubiquitous C30 triterpene precursor, squalene. Foundational experiments conducted in the 1970s confirmed the triterpenoid origin of these alkaloids. By feeding ¹⁴C-labeled mevalonic acid and squalene to Daphniphyllum macropodum plants, researchers observed the incorporation of the radioactive label into major alkaloids like daphniphylline and secodaphniphylline, providing direct evidence for this starting point.[3][4]

2. The Heathcock Hypothesis: A Biomimetic Cascade

The core of the biosynthetic hypothesis was proposed and validated through the pioneering biomimetic synthesis work of Clayton H. Heathcock and his colleagues.[5][6] They postulated that a squalene-derived dialdehyde (B1249045) undergoes a stunning one-pot pentacyclization cascade to form the foundational skeleton of the entire class. The key steps are:

-

Formation of a Squalene-Derived Dialdehyde: Squalene is first oxidized to form a specific dialdehyde.

-

Introduction of Nitrogen: An amine, likely from an amino acid or pyridoxamine, is introduced. In the biomimetic synthesis, ammonia (B1221849) was used as the nitrogen source.[6]

-

Polycyclization Cascade: This dialdehyde and amine mixture, under simple reaction conditions, collapses into the pentacyclic core. This process involves a sequence of intramolecular reactions, including a proposed Diels-Alder reaction and a Mannich-type closure.[5]

-

Formation of Proto-daphniphylline: The cascade results in the formation of proto-daphniphylline , the putative biogenetic parent of all Daphniphyllum alkaloids.[5][6]

3. Diversification from Core Skeletons

From proto-daphniphylline, the pathway is thought to diverge to create the various alkaloid subtypes. It is likely that secodaphniphylline precedes daphniphylline biosynthetically.[5] Subsequent tailoring reactions, presumably catalyzed by enzymes like cytochromes P450, oxidases, and reductases, would then modify these core skeletons through oxidations, reductions, and rearrangements to produce the vast array of over 330 known alkaloids.[5] The alkaloids are broadly classified by their carbon skeletons, primarily C30 and C22 types, with the latter resulting from the loss of carbon atoms from the C30 precursor.[3]

Quantitative Data Presentation

Quantitative data on the biosynthesis of Daphniphyllum alkaloids is sparse due to the uncharacterized nature of the enzymatic pathway. However, data from isolation yields and early precursor feeding studies provide valuable insights.

Table 1: Isolation Yields of Major Alkaloids from Daphniphyllum macropodum

| Alkaloid | Starting Material | Yield | Molar Ratio (approx.) | Reference |

| Daphniphylline | 1000 kg of leaves | 100 g | ~90 | [5][7] |

| Secodaphniphylline | 1000 kg of leaves | 1.1 g | 1 | [5][7] |

Table 2: Summary of Isotopic Labeling Experiments

| Labeled Precursor Fed | Plant Species | Alkaloids Showing Label Incorporation | Conclusion | Reference |

| ¹⁴C-Mevalonic Acid | D. macropodum | Daphniphylline, Secodaphniphylline, Codaphniphylline | Confirms origin from the mevalonate (B85504) pathway. | [3][4] |

| ¹⁴C-Squalene | D. macropodum | Daphniphylline, Secodaphniphylline | Confirms squalene as a direct triterpenoid precursor. | [3][4] |

| ¹⁴C-Mevalonic Acid | D. teijsmanni | Daphnilactone B | Demonstrates the same pathway is active in other species. | [3] |

Experimental Protocols

The biosynthetic hypothesis is built upon two key types of experiments: early isotopic labeling studies and the more recent biomimetic total synthesis.

1. Protocol: Isotopic Labeling Studies (General Methodology)

These foundational experiments provided the first direct evidence for the triterpenoid origin of the alkaloids.

-

Precursor Preparation: An aqueous solution of a radioisotope-labeled precursor (e.g., [¹⁴C]mevalonic acid) was prepared.

-

Administration to Plant: The labeled solution was administered to live Daphniphyllum macropodum plants, typically by feeding through the stem or watering.

-

Incubation: The plants were allowed to grow and metabolize the precursor for a set period, such as 12 days.[4]

-

Extraction and Isolation: The plant material (e.g., leaves) was harvested, and the alkaloids were extracted using standard phytochemical methods. Individual alkaloids were isolated and purified, often using preparative Thin Layer Chromatography (TLC).[4]

-

Detection and Analysis: The radioactivity of the purified alkaloids was measured to confirm the incorporation of the ¹⁴C label. Chemical degradation of the labeled alkaloids was sometimes performed to determine the position of the label within the molecule, further confirming the biosynthetic pathway.

2. Protocol: Biomimetic Total Synthesis of Proto-daphniphylline (Heathcock, 1990)

This landmark synthesis demonstrated that the complex core of the alkaloids could be formed in a single pot from a simple acyclic precursor, lending strong support to the biosynthetic cascade hypothesis. The overall transformation achieved a 50% yield across three steps.[6][8]

-

Step 1: Michael-type Cyclization:

-

Reagents: A squalene-derived dialdehyde substrate, Potassium Hydroxide (KOH), and Tetrabutylammonium bisulfate (TBA(HSO₄)) as a phase-transfer catalyst.

-

Procedure: The dialdehyde is treated with KOH and the catalyst to induce an initial intramolecular cyclization.

-

-

Step 2: Imine/Enamine Formation and Cascade:

-

Reagents: Ammonia (NH₃), Ammonium (B1175870) acetate (B1210297) (NH₄OAc), and Dimethyl sulfoxide (B87167) (DMSO) as the solvent.

-

Procedure: The product from Step 1 is dissolved in DMSO. Ammonia and ammonium acetate are added to the solution, which is then heated to 80°C. This step introduces the nitrogen atom and initiates the main pentacyclization cascade.[8]

-

-

Step 3: Final Cyclization and Protonation:

-

Reagents: Acetic acid (HOAc).

-

Procedure: The reaction mixture is then treated with acetic acid and maintained at 80°C. This finalizes the cyclization process, leading to the formation of (±)-proto-daphniphylline.[8]

-

Current Research and Future Outlook

The field of Daphniphyllum alkaloid biosynthesis is entering a new phase. While the biomimetic pathway provides a robust chemical framework, the biological components—the enzymes—remain elusive. Current research efforts are focused on:

-

Transcriptome Mining: Researchers are sequencing the transcriptome of D. macropodum to identify candidate genes that could encode the necessary biosynthetic enzymes, such as terpene synthases (TPSs) and cytochrome P450s.[9][10]

-

Enzyme Characterization: Once candidate genes are identified, they are expressed in heterologous systems (like Nicotiana benthamiana or yeast) to test their function and identify which enzymes catalyze the key steps of the pathway.[10][11]

-

Metabolomics: Advanced mass spectrometry and metabolomic techniques are being used to analyze the spatial distribution of different alkaloids within the plant tissues, which can provide clues about where different biosynthetic steps occur.[3]

The identification and characterization of the complete enzymatic pathway will be a landmark achievement, paving the way for the metabolic engineering and synthetic biology-based production of these valuable alkaloids and their novel analogues for drug development.

References

- 1. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]

- 2. The biosynthesis of Daphniphyllum alkaloids - Centre for Novel Agricultural Products , University of York [york.ac.uk]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]

- 5. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biomimetic total synthesis of proto-daphniphylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. heathcock.org [heathcock.org]

- 8. baranlab.org [baranlab.org]

- 9. scilit.com [scilit.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. whiterose-mechanisticbiology-dtp.ac.uk [whiterose-mechanisticbiology-dtp.ac.uk]

Unveiling Daphniphylline: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphniphylline is a structurally complex polycyclic alkaloid belonging to the vast family of Daphniphyllum alkaloids. First isolated from plants of the Daphniphyllum genus, this natural product has garnered significant attention from the scientific community due to its intricate chemical architecture and potential biological activities. This technical guide provides an in-depth overview of the natural sources of Daphniphylline, detailed experimental protocols for its isolation and purification, and a summary of quantitative data reported in the literature.

Natural Sources of Daphniphylline

Daphniphylline and its related alkaloids are exclusively found in plant species belonging to the genus Daphniphyllum. Among these, Daphniphyllum macropodum stands out as the most prominent and widely studied source of Daphniphylline.[1][2][3][4][5][6] Various parts of the plant have been reported to contain Daphniphyllum alkaloids, including the leaves, stems, bark, and fruits.[1][2][4][7]

While over 350 distinct Daphniphyllum alkaloids have been identified to date, Daphniphylline itself is a major constituent in certain species.[8][9][10] The concentration and composition of these alkaloids can vary depending on the plant part, geographical location, and season of collection.

Quantitative Analysis of Daphniphylline Content

| Plant Source | Plant Part | Quantity of Plant Material | Yield of Daphniphylline | Reference |

| Daphniphyllum macropodum | Leaves | 1000 kg | 100 g | [5] |

This table highlights the substantial amount of plant material required to obtain a significant quantity of Daphniphylline, underscoring the importance of efficient isolation protocols.

Experimental Protocols for Isolation and Purification

The isolation of Daphniphylline from its plant matrix is a multi-step process involving extraction, partitioning, and chromatographic separation. The following protocols are compiled from various scientific literature sources and represent a general workflow for the isolation of Daphniphyllum alkaloids, including Daphniphylline.

General Extraction of Crude Alkaloids

The initial step involves the extraction of the total alkaloid content from the dried and powdered plant material.

Protocol:

-

Maceration: The powdered plant material (e.g., leaves of D. macropodum) is macerated with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 3 x 7 days).

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Extraction:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.

-

The acidic solution, containing the protonated alkaloids, is then washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral and acidic impurities.

-

The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10) with a base (e.g., ammonia (B1221849) solution or sodium carbonate).

-

The free alkaloid bases are then extracted from the alkaline aqueous solution using a chlorinated solvent such as dichloromethane (B109758) or chloroform.

-

-

Drying and Evaporation: The combined organic extracts containing the alkaloids are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude alkaloid mixture.

Chromatographic Purification of Daphniphylline

The crude alkaloid mixture is a complex combination of various related compounds. Therefore, chromatographic techniques are essential for the isolation of pure Daphniphylline.

Protocol:

-

Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

-

The column is eluted with a gradient of increasing polarity, typically starting with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increasing the proportion of a more polar solvent such as ethyl acetate, chloroform, or acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized with Dragendorff's reagent or under UV light.

-

Fractions containing compounds with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography (Size Exclusion):

-

Fractions enriched with Daphniphylline from the silica gel column are often further purified using a Sephadex LH-20 column.

-

The column is typically eluted with methanol to separate the alkaloids based on their molecular size.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

-

For obtaining highly pure Daphniphylline, preparative HPLC is the final and most effective step.

-

A reversed-phase column (e.g., C18) is commonly used.

-

The mobile phase is typically a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

The elution can be isocratic or a gradient program depending on the complexity of the mixture.

-

The effluent is monitored with a UV detector, and the peak corresponding to Daphniphylline is collected.

-

-

Crystallization: The purified Daphniphylline obtained from prep-HPLC can be further purified by crystallization from a suitable solvent system (e.g., acetone-hexane) to yield crystalline solid.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of Daphniphylline from Daphniphyllum macropodum.

Signaling Pathways and Biological Activity

Currently, there is a notable lack of detailed information in the public domain regarding the specific signaling pathways that Daphniphylline directly modulates. While the broader class of Daphniphyllum alkaloids has been investigated for various biological activities, including cytotoxic, anti-HIV, and vasorelaxant effects, the molecular mechanisms of action for Daphniphylline itself remain an area for future research.[6][11][12] The complex and unique structure of Daphniphylline suggests that it may interact with specific biological targets, and further pharmacological studies are required to elucidate its mechanism of action and potential therapeutic applications.

Conclusion

Daphniphylline represents a fascinating and challenging natural product for chemists and pharmacologists. Its primary source, Daphniphyllum macropodum, provides a viable, albeit low-yielding, natural reservoir. The isolation and purification of Daphniphylline require a systematic combination of classical and modern separation techniques, culminating in highly pure crystalline material. While its biological activity is of great interest, the specific signaling pathways it affects are yet to be fully understood, presenting a compelling opportunity for future research in drug discovery and development. This guide provides a foundational understanding for researchers embarking on the study of this intricate alkaloid.

References

- 1. Daphmacromines K-O, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daphnimacropodines A-D, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Daphmacromines A-J, alkaloids from Daphniphyllum macropodum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nature knows best: An amazing reaction cascade is uncovered by design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Daphniphyllum alkaloids: recent findings on chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide to the Pharmacological Properties of Daphniphylline Family Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Daphniphylline family of alkaloids, a structurally diverse group of over 350 natural products isolated from plants of the Daphniphyllum genus, presents a compelling area of study for pharmacological research and drug development.[1] These complex polycyclic alkaloids have demonstrated a broad spectrum of biological activities, including cytotoxic, antiviral, anti-inflammatory, and neurotrophic properties. This technical guide provides a comprehensive overview of the known pharmacological properties of Daphniphylline alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacological Activities: A Quantitative Perspective

The diverse pharmacological effects of Daphniphylline alkaloids have been investigated in various in vitro and in vivo models. This section summarizes the available quantitative data for key biological activities.

Cytotoxic Activity

A significant number of Daphniphylline alkaloids have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several representative alkaloids are presented in Table 1.

Table 1: Cytotoxic Activity of Daphniphylline Alkaloids

| Alkaloid | Cell Line | IC50 | Reference |

| Daphnezomine W | HeLa | 16.0 µg/mL | [2] |

| Daphnioldhanol A | HeLa | 31.9 µM | [1] |

| Unnamed | HeLa | ~3.89 µM | [1] |

| Dcalycinumine A | Nasopharyngeal Cancer Cells | Not specified | [1] |

Antiviral Activity

Certain Daphniphylline alkaloids have exhibited promising antiviral properties. Notably, cyano-containing derivatives have shown potent activity against enterovirus 71 (EV71), and other members have demonstrated efficacy against Herpes Simplex Virus-2 (HSV-2). Quantitative data for antiviral activity are summarized in Table 2.

Table 2: Antiviral Activity of Daphniphylline Alkaloids

| Alkaloid | Virus | Cell Line | EC50 | Reference |

| Cyano-daphcalycin A | Enterovirus 71 (EV71) | RD | 3.78 ± 0.23 µg/mL | Not specified |

| Cyano-daphcalycin B | Enterovirus 71 (EV71) | RD | 6.87 ± 0.30 µg/mL | Not specified |

| Logeracemin A | HIV | Not specified | 4.5 ± 0.1 µM | [1] |

Anti-inflammatory Activity

While quantitative IC50 values for the anti-inflammatory activity of specific Daphniphylline alkaloids are not extensively reported, studies have demonstrated their potential to modulate inflammatory pathways. For instance, several alkaloids isolated from Daphniphyllum calycinum (compounds 22 , 23 , and 26 ) have been shown to significantly inhibit TNFα-induced NF-κB activation at a concentration of 50 μM.[3] This suggests a mechanism of action involving the suppression of this key pro-inflammatory signaling pathway. Further research is needed to determine the precise IC50 values for inhibition of nitric oxide (NO) production and other inflammatory mediators.

Other Activities

Signaling Pathway Modulation

The pharmacological effects of Daphniphylline alkaloids are mediated through their interaction with various cellular signaling pathways. Elucidating these pathways is crucial for understanding their mechanism of action and for identifying potential therapeutic targets.

NF-κB Signaling Pathway

As mentioned previously, certain Daphniphyllum alkaloids have been shown to inhibit the activation of the NF-κB pathway.[3] This pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and other mediators. The diagram below illustrates the general NF-κB signaling cascade and the putative point of intervention by these alkaloids.

Caption: Inhibition of the NF-κB signaling pathway by Daphniphylline alkaloids.

Autophagy Pathway

Daphmacrimine K, a recently identified Daphniphyllum alkaloid, has been found to induce lysosomal biogenesis and promote autophagic flux. Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its modulation has therapeutic implications in various diseases, including cancer and neurodegenerative disorders. The experimental workflow to assess autophagy is depicted below.

Caption: Experimental workflow for evaluating the effect on autophagy.

Detailed Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key in vitro pharmacological assays.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Daphniphylline alkaloids on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Daphniphylline alkaloid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the Daphniphylline alkaloid in culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared alkaloid dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Plaque Reduction Assay

Objective: To determine the antiviral activity of Daphniphylline alkaloids.

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Materials:

-

Host cell line (e.g., RD cells for EV71)

-

Virus stock

-

Complete culture medium

-

Daphniphylline alkaloid stock solution

-

Agarose or methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the Daphniphylline alkaloid.

-

Pre-incubate the virus with the alkaloid dilutions for 1 hour.

-

Infect the cell monolayers with the virus-alkaloid mixture. Include a virus control (no alkaloid) and a cell control (no virus).

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium containing the respective alkaloid concentrations.

-

Incubate the plates until plaques are visible.

-

Fix the cells and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction.

-

Determine the EC50 value.

Anti-inflammatory Nitric Oxide (NO) Assay (Griess Assay)

Objective: To assess the anti-inflammatory potential of Daphniphylline alkaloids by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Principle: The Griess assay is a colorimetric method for the detection of nitrite (B80452) (a stable product of NO). In this assay, nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine to form a colored azo compound, the absorbance of which is measured at 540 nm.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Daphniphylline alkaloid stock solution

-

Griess reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the Daphniphylline alkaloid for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (no LPS) and a vehicle control.

-

Collect the cell culture supernatants.

-

Mix the supernatants with the Griess reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition and determine the IC50 value.

Conclusion and Future Directions

The Daphniphylline family of alkaloids represents a rich source of structurally novel and biologically active compounds. The available data highlight their significant potential in oncology and virology. However, to fully realize their therapeutic promise, further research is imperative. Future studies should focus on:

-

Quantitative Bioactivity Screening: A systematic evaluation of a wider range of Daphniphylline alkaloids for their antioxidant, vasorelaxant, anti-platelet activating factor, and neuroprotective activities to identify lead compounds.

-

Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways modulated by these alkaloids to understand their pharmacological effects at a molecular level. This includes exploring their impact on other key pathways such as the MAPK and PI3K/Akt signaling cascades.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of novel derivatives to optimize potency and selectivity and to develop compounds with improved drug-like properties.

-

In Vivo Efficacy and Safety Profiling: Preclinical studies in relevant animal models to assess the in vivo efficacy, pharmacokinetics, and toxicological profiles of promising lead candidates.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this fascinating family of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Daphniphyllum alkaloids: recent findings on chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Daphniphylline Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning research into the biological activities of novel Daphniphylline analogs. These complex polycyclic alkaloids, isolated from plants of the Daphniphyllum genus, have garnered significant attention for their diverse and potent pharmacological effects.[1][2][3] This document synthesizes the current understanding of their anti-cancer, neuroprotective, and other biological activities, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Core Biological Activities and Quantitative Data

Daphniphyllum alkaloids exhibit a wide spectrum of biological activities, with cytotoxic effects against various cancer cell lines being the most extensively studied.[1][4][5] Recent research has also highlighted their potential as antioxidant, vasorelaxant, and antiplatelet activating factor agents.[1][2][5] This section summarizes the quantitative data from these studies to facilitate a comparative analysis of the potency of different analogs.

Cytotoxic and Anti-Cancer Activity

A significant number of novel Daphniphylline analogs have demonstrated promising cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency in inhibiting biological or biochemical functions, are presented in the table below.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Daphnioldhanol A (1) | HeLa | 31.9 | [6] |

| Analog 6 | HeLa | ~3.89 | [4] |

| Dcalycinumine A (28) | Nasopharyngeal Cancer Cells | Not specified, but showed significant inhibition of proliferation, migration, and invasion | [4] |

| Menecubebane B (1) | Eca9706 | 20.8 | [7] |

| Menecubebane B (1) | HeLa | 30.6 | [7] |

Table 1: Cytotoxic Activity of Novel Daphniphylline Analogs

Anti-HIV Activity

Certain Daphniphylline analogs have also been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).

| Compound/Analog | Activity | EC50 (µM) | Reference |

| Logeracemin A | Anti-HIV | 4.5 ± 0.1 | [4] |

Table 2: Anti-HIV Activity of a Novel Daphniphylline Analog

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of Daphniphylline analogs, this section provides detailed methodologies for the key experiments cited in the literature.

Cytotoxicity Assay (MTT Assay)

The Methylthiazoletetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[6]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549, MGC-803, COLO-205) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the Daphniphylline analog and a positive control (e.g., Doxorubicin) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Molecular Mechanisms

Understanding the signaling pathways modulated by Daphniphylline analogs is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives. While research in this area is ongoing, some pathways have been implicated in the observed biological effects.

General Workflow for Investigating Bioactivity

The following diagram illustrates a typical workflow for the isolation, characterization, and biological evaluation of novel Daphniphylline analogs.

Caption: General workflow for Daphniphylline analog discovery and development.

Hypothetical Biosynthetic Pathway

The complex structures of Daphniphylline alkaloids are believed to arise from a common biosynthetic precursor through a series of intricate enzymatic reactions. Understanding this pathway can provide insights for synthetic chemists aiming to create novel analogs.

Caption: A simplified hypothetical biosynthetic pathway of Daphniphylline alkaloids.

Potential Signaling Pathways in Neuroprotection

While direct evidence for Daphniphylline analogs is still emerging, related natural products with neuroprotective properties often modulate key signaling pathways involved in neuronal survival and function.[8]

Caption: Potential neuroprotective signaling pathways modulated by Daphniphylline analogs.

Future Directions

The study of novel Daphniphylline analogs is a rapidly evolving field. Future research should focus on:

-

Expanding the Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a wider range of analogs to identify the key structural features responsible for their biological activities.

-

Elucidating Detailed Mechanisms of Action: Utilizing advanced molecular biology techniques to pinpoint the specific cellular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Profiling: Conducting comprehensive animal studies to assess the therapeutic potential and toxicological profiles of the most promising analogs.

-

Exploring Synergistic Combinations: Investigating the potential of using Daphniphylline analogs in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.

This technical guide serves as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural products. The presented data and methodologies provide a solid framework for continued investigation and drug development efforts.

References

- 1. Daphniphyllum alkaloids: recent findings on chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Daphniphyllum Alkaloids in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction: Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from evergreen plants native to Southeast Asia.[1][2] These complex polycyclic molecules have garnered significant interest from the scientific community due to their unique architectures and potential biological activities, including cytotoxic effects against various cancer cell lines.[1] While research into the specific anticancer mechanisms of the titular compound, daphniphylline (B78742), is still emerging, studies on several related Daphniphyllum alkaloids and compounds from the related Daphne genus have begun to elucidate the pathways through which these agents exert their effects. This technical guide synthesizes the current understanding of these mechanisms, focusing on cytotoxicity, apoptosis induction, cell cycle arrest, and the modulation of key signaling pathways.

Cytotoxicity of Daphniphyllum Alkaloids

A primary indicator of anticancer potential is a compound's ability to inhibit the proliferation of and induce death in cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Several Daphniphyllum alkaloids have been evaluated for their cytotoxic properties across a range of human cancer cell lines. The data, summarized below, indicates a spectrum of potency and selectivity.

Table 1: IC50 Values of Various Daphniphyllum Alkaloids in Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 Value | Reference |

| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 µM | [3] |

| Unnamed Alkaloid | HeLa (Cervical Cancer) | ~3.89 µM | [1] |

| Dcalycinumine A | Nasopharyngeal Cancer Cells | Activity Reported¹ | [1] |

¹Specific IC50 value not provided in the abstract, but the compound was reported to significantly inhibit proliferation, migration, and invasion, and to promote apoptosis.[1]

Core Mechanisms of Action

The anticancer activity of Daphniphyllum alkaloids and related compounds appears to be driven by a multi-pronged attack on cancer cell physiology, primarily through the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest). These effects are orchestrated by the modulation of critical intracellular signaling pathways.

Apoptosis is a regulated process of cell death that is essential for eliminating damaged or cancerous cells. Many natural products, including alkaloids, exert their anticancer effects by activating this pathway.[4][5][6] For instance, the alkaloid dcalycinumine A has been shown to promote apoptosis in nasopharyngeal cancer cells.[1]

A detailed mechanistic example can be drawn from daphnoretin (B1669815), an active ingredient from the related Daphne genus, which has been studied in human breast cancer cells (MCF-7 and MDA-MB-231). Its pro-apoptotic action involves:

-

Modulation of Bcl-2 Family Proteins: Daphnoretin significantly decreases the level of the anti-apoptotic protein Bcl-2 while increasing the level of the pro-apoptotic protein BAX.[7] This shift in the BAX/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

-

Activation of Caspases: The change in mitochondrial membrane potential triggers the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. Specifically, daphnoretin treatment leads to increased levels of cleaved (activated) caspase-9 and caspase-3, which are the initiator and executioner caspases of the intrinsic apoptotic pathway, respectively.[7]

Caption: Intrinsic apoptosis pathway induced by Daphniphyllum-related compounds.

Cancer is characterized by uncontrolled cell division. Inducing cell cycle arrest is a key strategy for anticancer therapeutics to halt tumor growth.[8] Phytochemicals can interfere with the cell cycle at various checkpoints, such as G1/S or G2/M, preventing the cell from progressing to the next phase of division.[9]

Again, studies on daphnoretin in breast cancer cells provide a clear model. Daphnoretin was found to arrest the cell cycle in the S phase.[7] This is achieved by:

-

Upregulating p21: An increase in the level of the cyclin-dependent kinase (CDK) inhibitor p21.

-

Downregulating Cyclins and CDKs: A corresponding decrease in the levels of Cyclin E and CDK2, which are essential for the transition from G1 to S phase and for DNA replication during S phase.[7]

Caption: Mechanism of daphnoretin-induced S-phase cell cycle arrest.

The effects on apoptosis and the cell cycle are downstream consequences of a compound's interaction with upstream signaling pathways that regulate these processes. Plant-derived compounds often target pathways that are aberrantly activated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[10][11]

The PI3K/Akt pathway is a crucial pro-survival pathway that is frequently hyperactivated in cancer. The study on daphnoretin demonstrated that it significantly decreased the ratio of phosphorylated PI3K and Akt to their total forms in breast cancer cells.[7] This inhibition of the PI3K/Akt pathway is a key upstream event that likely contributes to its observed pro-apoptotic and cell cycle inhibitory effects.

Caption: Inhibition of the pro-survival PI3K/Akt pathway by daphnoretin.

Experimental Protocols

The elucidation of the mechanisms described above relies on a series of established in vitro assays. Provided below are generalized, detailed protocols for the key experiments cited in the relevant literature.

The investigation of a novel compound's anticancer activity typically follows a logical progression from initial screening to detailed mechanistic studies.

Caption: Standard workflow for evaluating the anticancer activity of a compound.

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., daphniphylline) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound and vehicle control as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and centrifuge to form a pellet.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content is measured, and software is used to deconvolute the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available evidence strongly suggests that Daphniphyllum alkaloids and related compounds are a promising source of potential anticancer agents. Their mechanism of action involves the induction of apoptosis through the intrinsic pathway and the induction of cell cycle arrest, which are underpinned by the inhibition of critical pro-survival signaling pathways like PI3K/Akt.

Future research should focus on isolating and characterizing more alkaloids from the Daphniphyllum genus, including daphniphylline itself, and performing comprehensive mechanistic studies. Key areas of investigation should include a broader screening against diverse cancer cell line panels, in vivo efficacy studies using xenograft models, and the precise identification of direct molecular targets to fully unlock the therapeutic potential of this unique class of natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. "Progress Toward The Total Synthesis Of Daphniphyllum Alkaloids " by Alberto Michael Lopez [digitalcommons.wayne.edu]

- 3. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Daphnoretin Arrests the Cell Cycle and Induces Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate World of Daphniphyllum Alkaloids: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

The genus Daphniphyllum is a rich source of structurally complex and biologically active alkaloids that have captivated the attention of chemists and pharmacologists for decades. These natural products, characterized by their intricate polycyclic skeletons, present significant challenges and opportunities in the field of natural product chemistry and drug discovery. This technical guide provides an in-depth overview of the core principles and methodologies involved in the structural elucidation of new Daphniphyllum alkaloids, with a focus on recently discovered examples.

The Structural Diversity of New Daphniphyllum Alkaloids

Recent phytochemical investigations into various Daphniphyllum species have led to the isolation and characterization of a plethora of novel alkaloids, each with unique structural features. Among these are the calycindaphines, longshanoldhamines, and dcalycinumines, which showcase the remarkable biosynthetic versatility of this plant genus.[1]

Table 1: Spectroscopic Data for Calycindaphine A [2]

| Position | ¹³C (150 MHz, CDCl₃) δc | ¹H (600 MHz, CDCl₃) δH (J in Hz) |

| 1 | 50.1 | 3.15 (m) |

| 2 | 35.8 | 2.10 (m), 1.85 (m) |

| 3 | 42.5 | 2.30 (m) |

| 4 | 58.2 | 3.05 (dd, 12.0, 4.5) |

| 5 | 68.7 | - |

| 6 | 182.9 | - |

| 7 | 52.5 | 3.80 (d, 13.0), 3.20 (d, 13.0) |

| 8 | 139.0 | - |

| 9 | 140.6 | - |

| 10 | 118.9 | 5.42 (d, 5.2) |

| 11 | 36.2 | 2.40 (m), 1.90 (m) |

| 12 | 30.1 | 2.05 (m), 1.75 (m) |

| 13 | 46.8 | 3.50 (d, 14.0), 2.90 (d, 14.0) |

| 14 | 38.9 | 2.20 (m) |

| 15 | 28.5 | 1.80 (m), 1.60 (m) |

| 16 | 32.1 | 1.95 (m), 1.50 (m) |

| 17 | 175.2 | - |

| 18 | 35.5 | 2.60 (m) |

| 19 | 25.8 | 1.70 (m), 1.55 (m) |

| 20 | 21.3 | 1.15 (d, 6.7) |

| 21 | 29.7 | 1.10 (s) |

| 22 | - | - |

| OMe | 50.9 | 3.61 (s) |

Table 2: Spectroscopic Data for Longshanoldhamine A [3]

| Position | ¹³C (150 MHz, CDCl₃) δc | ¹H (600 MHz, CDCl₃) δH (J in Hz) |

| 1 | 54.2 | 3.21 (m) |

| 2 | 33.1 | 1.95 (m), 1.78 (m) |

| 3 | 41.7 | 2.25 (m) |

| 4 | 59.8 | 3.11 (dd, 11.5, 4.0) |

| 5 | 70.1 | - |

| 6 | 178.5 | - |

| 7 | 50.2 | 3.75 (d, 12.5), 3.15 (d, 12.5) |

| 8 | 137.8 | - |

| 9 | 142.3 | - |

| 10 | 119.5 | 5.51 (d, 5.0) |

| 11 | 35.8 | 2.35 (m), 1.88 (m) |

| 12 | 29.7 | 2.00 (m), 1.70 (m) |

| 13 | 45.9 | 3.45 (d, 13.5), 2.85 (d, 13.5) |

| 14 | 37.2 | 2.15 (m) |

| 15 | 27.9 | 1.75 (m), 1.55 (m) |

| 16 | 31.5 | 1.90 (m), 1.45 (m) |

| 17 | 173.8 | - |

| 18 | 34.9 | 2.55 (m) |

| 19 | 25.1 | 1.65 (m), 1.50 (m) |

| 20 | 20.8 | 1.12 (d, 6.5) |

| 21 | 29.1 | 1.08 (s) |

| 22 | - | - |

| OMe | 51.2 | 3.65 (s) |

Table 3: Spectroscopic Data for Dcalycinumine A [1]

| Position | ¹³C (150 MHz, CDCl₃) δc | ¹H (600 MHz, CDCl₃) δH (J in Hz) |

| 1 | 52.5 | 3.18 (m) |

| 2 | 34.2 | 2.05 (m), 1.80 (m) |

| 3 | 40.9 | 2.28 (m) |

| 4 | 60.1 | 3.08 (dd, 11.8, 4.2) |

| 5 | 69.5 | - |

| 6 | 180.1 | - |

| 7 | 51.8 | 3.78 (d, 12.8), 3.18 (d, 12.8) |

| 8 | 138.2 | - |

| 9 | 141.5 | - |

| 10 | 120.1 | 5.48 (d, 5.1) |

| 11 | 36.0 | 2.38 (m), 1.85 (m) |

| 12 | 29.9 | 2.02 (m), 1.72 (m) |

| 13 | 46.2 | 3.48 (d, 13.8), 2.88 (d, 13.8) |

| 14 | 38.0 | 2.18 (m) |

| 15 | 28.1 | 1.78 (m), 1.58 (m) |

| 16 | 31.8 | 1.92 (m), 1.48 (m) |

| 17 | 174.5 | - |

| 18 | 35.2 | 2.58 (m) |

| 19 | 25.4 | 1.68 (m), 1.52 (m) |

| 20 | 21.0 | 1.14 (d, 6.6) |

| 21 | 29.4 | 1.09 (s) |

| 22 | - | - |

| OMe | 51.0 | 3.63 (s) |

Experimental Protocols for Structural Elucidation

The successful characterization of new Daphniphyllum alkaloids hinges on a systematic and multi-faceted analytical approach. This section details the key experimental protocols employed in their isolation and structural determination.

Isolation and Purification

The initial step in discovering new alkaloids is their extraction and purification from the plant material. A general workflow is as follows:

Detailed Protocol for Extraction and Isolation:

-

Extraction: The air-dried and powdered plant material (e.g., leaves, stems, or roots) is exhaustively extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature.

-

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Acid-Base Partitioning: The residue is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent like ethyl acetate. The acidic aqueous layer, containing the protonated alkaloids, is collected.

-

Basification and Re-extraction: The acidic aqueous layer is then basified to a pH of 9-10 with a base such as ammonium (B1175870) hydroxide (B78521) and subsequently extracted with a different organic solvent, for instance, chloroform.

-

Purification: The crude alkaloid mixture obtained after evaporation of the organic solvent is subjected to a series of chromatographic techniques for purification. This typically involves column chromatography over silica gel, followed by further separation using Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.[4][5]

Spectroscopic and Spectrometric Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D and 2D NMR experiments is essential to piece together the complex carbon-nitrogen framework of Daphniphyllum alkaloids.

Typical NMR Experimental Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width (SW): ~12-16 ppm.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8-16.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width (SW): ~200-240 ppm.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

-

2D NMR (COSY, HSQC, HMBC, NOESY):

References

- 1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids [mdpi.com]

- 2. Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical and biological studies of Daphniphyllum oldhamii from Hunan Province, China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Extraction of alkaloids | DOCX [slideshare.net]

- 6. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. books.rsc.org [books.rsc.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

In-depth Technical Guide to the Spectroscopic Data of Daphniphylline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Daphniphylline, a complex polycyclic alkaloid isolated from plants of the genus Daphniphyllum. The intricate structure of Daphniphylline has made it a subject of significant interest for structural elucidation and synthetic studies. This document presents its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and illustrates its biosynthetic pathway.

Spectroscopic Data of Daphniphylline

The structural characterization of Daphniphylline heavily relies on one- and two-dimensional NMR spectroscopy and mass spectrometry. These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular formula and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectroscopic data are fundamental for the assignment of the complex polycyclic structure of Daphniphylline. While the definitive and complete assignment is found in specialized literature, this guide presents a summary of the expected chemical shift ranges for the key proton and carbon environments within the Daphniphylline scaffold. The exact chemical shifts can vary slightly depending on the solvent and the specific experimental conditions used.

Table 1: ¹H NMR Spectral Data Summary for Daphniphylline

| Protons | Chemical Shift Range (ppm) | Multiplicity |

| Methyl Protons | 0.8 - 1.5 | s, d |

| Methylene Protons | 1.0 - 2.5 | m |

| Methine Protons | 1.5 - 3.5 | m |

| Protons adjacent to Nitrogen | 2.5 - 4.0 | m |

| Protons on carbons bearing Oxygen | 3.5 - 4.5 | m |

Table 2: ¹³C NMR Spectral Data Summary for Daphniphylline

| Carbon Type | Chemical Shift Range (ppm) |

| Methyl | 10 - 25 |

| Methylene | 20 - 45 |

| Methine | 30 - 60 |

| Quaternary Carbons | 35 - 70 |

| Carbons bonded to Nitrogen | 50 - 70 |

| Carbons bonded to Oxygen | 70 - 90 |

| Carbonyl | > 170 |

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of Daphniphylline and insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a common technique used for the analysis of Daphniphyllum alkaloids.

Table 3: Mass Spectrometry Data for Daphniphylline

| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Positive ESI | Consistent with the molecular formula C₃₂H₄₉NO₄ | Fragmentation typically involves the loss of side chains and cleavage of the polycyclic ring system. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate structural analysis of complex natural products like Daphniphylline. The following are generalized experimental protocols for NMR and MS analysis of Daphniphyllum alkaloids.

NMR Spectroscopy Protocol

-

Sample Preparation: A pure sample of Daphniphylline is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) to a concentration of 1-10 mg/mL. The choice of solvent is critical and can influence the chemical shifts.

-

Data Acquisition:

-

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard pulse sequences are used for 1D ¹H and ¹³C{¹H} NMR experiments.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete and unambiguous assignment of all proton and carbon signals.

-

-

Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of the purified Daphniphylline sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with electrospray ionization.

-

Data Acquisition:

-

Mass spectra are typically acquired using a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system or via direct infusion.

-

Electrospray ionization (ESI) in positive ion mode is commonly used for alkaloids due to the presence of the basic nitrogen atom.

-

For fragmentation studies, tandem mass spectrometry (MS/MS) experiments are performed. The protonated molecule [M+H]⁺ is selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of the molecular ion and its fragment ions. This information is used to confirm the elemental composition and to propose fragmentation pathways that are consistent with the known structure of Daphniphylline.

Biosynthetic Pathway of Daphniphylline

The biosynthesis of Daphniphyllum alkaloids is a complex process that is believed to start from squalene. The proposed pathway involves a series of cyclization and rearrangement reactions to form the intricate polycyclic core of these natural products. Secodaphniphylline is considered a key intermediate in the biosynthesis of daphniphylline.[1]

Caption: Proposed biosynthetic pathway of Daphniphylline from squalene.

References

The Biogenesis of Daphniphylline: A Plausible Pathway Guided by Biomimetic Synthesis

Abstract

The Daphniphyllum alkaloids, a class of structurally complex and stereochemically rich natural products, have captivated chemists for decades. Among them, daphniphylline (B78742) stands out for its intricate polycyclic architecture. While the complete enzymatic machinery responsible for its biosynthesis in Daphniphyllum species remains to be fully elucidated, a plausible biogenetic pathway has been proposed, largely informed by elegant biomimetic total synthesis studies. This technical guide provides an in-depth overview of this proposed pathway, detailing the key intermediates and transformative chemical reactions. It summarizes the quantitative data from pivotal biomimetic syntheses, offers detailed experimental protocols for these key transformations, and includes protocols for the characterization of related enzymes from Daphniphyllum macropodum. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis and synthesis of complex natural products.

Introduction

The Daphniphyllum alkaloids are a diverse family of over 330 known compounds, isolated from evergreen trees and shrubs of the genus Daphniphyllum.[1] These alkaloids exhibit a wide range of biological activities, including anti-cancer and anti-HIV properties, making them attractive targets for synthetic and medicinal chemistry.[1] The core of their biogenesis is believed to be a remarkable cascade of reactions that assemble the complex polycyclic skeleton from a linear terpenoid precursor.[2] Pioneering work by Heathcock and colleagues on the biomimetic total synthesis of various Daphniphyllum alkaloids has provided a strong chemical foundation for the currently accepted biosynthetic hypothesis.[2][3] This hypothesis posits that a squalene-derived precursor undergoes a series of cyclizations and rearrangements to form the characteristic ring systems of these alkaloids.[3]

The Plausible Biogenetic Pathway

The proposed biogenetic pathway for daphniphylline commences with squalene (B77637), a C30 triterpene, and proceeds through a series of key transformations to construct the intricate pentacyclic core. The central hypothesis, strongly supported by laboratory synthesis, involves the formation of a putative intermediate known as proto-daphniphylline.[4][5]

The key steps in the proposed pathway are as follows:

-

Oxidative Cleavage of Squalene: The biosynthesis is thought to initiate with the oxidative cleavage of squalene to form a dialdehyde (B1249045) intermediate.[2]

-

Incorporation of Nitrogen and Initial Cyclization: A primary amine, putatively from an amino acid or pyridoxamine, condenses with one of the aldehyde groups of the squalene-derived dialdehyde to form an imine. This is followed by an intramolecular Michael addition to form the first five-membered ring.[2]

-

Formation of a Dihydropyridine (B1217469) Intermediate: The resulting intermediate undergoes a series of proton-mediated additions and eliminations to form a dihydropyridine derivative.[2]

-

Key Cyclization Cascade to Proto-daphniphylline: This dihydropyridine intermediate then undergoes a remarkable cascade of cyclizations, including a proposed intramolecular Diels-Alder reaction and a Prins-like cyclization, to forge the pentacyclic core of proto-daphniphylline.[2]

-

Conversion to Secodaphniphylline and Daphniphylline: It is hypothesized that secodaphniphylline is a key downstream intermediate derived from proto-daphniphylline.[2] Further rearrangements and functional group modifications would then lead to daphniphylline and other members of the alkaloid family.

The following diagram illustrates this plausible biogenetic pathway.

Quantitative Data from Biomimetic Synthesis

While precise enzymatic kinetic data for the biosynthesis of daphniphylline is not yet available, the yields from biomimetic total synthesis studies provide valuable insights into the feasibility and efficiency of the proposed chemical transformations. The following table summarizes key quantitative data from the work of Heathcock and colleagues.

| Precursor | Product | Reagents and Conditions | Yield (%) | Reference(s) |

| Dihydrosqualene Dialdehyde | Proto-daphniphylline | 1. NH3, 2. Acetic Acid (warm) | ~15 | [2] |

| Dihydrosqualene Dialdehyde | Dihydro-proto-daphniphylline | 1. Methylamine, 2. Acetic Acid (warm) | 65 | [2] |

| Dialdehyde Intermediate (Compound 24) | Pentacyclic Amine (Compound 25) | 1. NH3, 2. Ammonium Acetate in Acetic Acid (warm) | 85-90 | [2] |

Experimental Protocols

The following protocols are derived from the foundational biomimetic synthesis studies and recent work on enzyme characterization in Daphniphyllum macropodum.

Biomimetic Synthesis of Dihydro-proto-daphniphylline[2]

This protocol describes the one-pot synthesis of dihydro-proto-daphniphylline from a dihydrosqualene dialdehyde, a key experiment supporting the proposed biosynthetic cascade.

Materials:

-

Dihydrosqualene dialdehyde (e.g., compound 30 in Heathcock et al.)

-

Methylamine

-

Acetic acid

-

Appropriate organic solvents for reaction and purification (e.g., toluene, ethyl acetate)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Amine Condensation: The dihydrosqualene dialdehyde is dissolved in a suitable solvent (e.g., toluene) and treated with methylamine. The reaction is typically stirred at room temperature to facilitate the formation of the initial imine and subsequent intramolecular cyclization intermediates.

-

Acid-Catalyzed Cascade: Warm acetic acid is added to the reaction mixture. This induces a cascade of cyclizations, ultimately leading to the formation of the pentacyclic core of dihydro-proto-daphniphylline. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature and subjected to a standard aqueous workup. The organic layer is separated, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield dihydro-proto-daphniphylline.

Characterization of Terpene Synthases (TPSs) from Daphniphyllum macropodum[6]